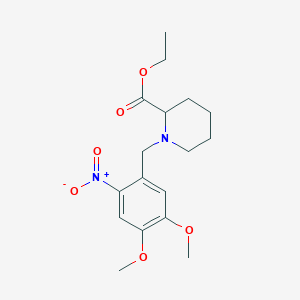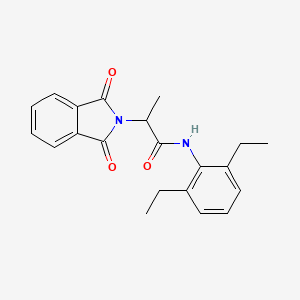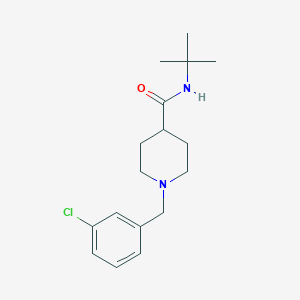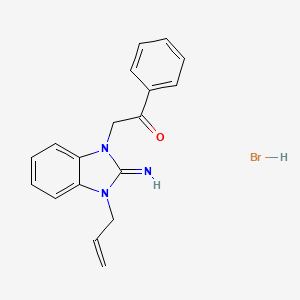![molecular formula C20H25ClN2 B5070355 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)
1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine, also known as BTCP, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug with stimulant properties and is commonly used in laboratory experiments to study its biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine is not well understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, increased alertness, and euphoria. In animal models, this compound has been shown to have analgesic properties and can reduce pain perception. However, it can also cause seizures and convulsions at high doses.
実験室実験の利点と制限
One of the main advantages of using 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine in laboratory experiments is its well-established synthesis method. This makes it easy to obtain pure this compound for use in experiments. Additionally, this compound has a number of well-documented biochemical and physiological effects, which makes it a useful tool for studying the central nervous system.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is its potential for abuse. This compound is a psychoactive drug with stimulant properties, and its use should be carefully monitored. Additionally, the exact mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine. One area of interest is its potential as an analgesic drug. This compound has been shown to have analgesic properties in animal models, and further research could explore its potential as a pain medication. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. This could lead to the development of new drugs that target specific neurotransmitter systems in the brain.
合成法
The synthesis of 1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine involves the reaction between 1-benzyl-4-piperidone and 2-(2-chlorophenyl)ethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure this compound. The synthesis method of this compound has been well-established and is commonly used in laboratory experiments.
科学的研究の応用
1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine is commonly used in laboratory experiments to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, motivation, and reward pathways in the brain. This compound has also been shown to have analgesic properties and can reduce pain perception in animal models.
特性
IUPAC Name |
1-benzyl-N-[2-(2-chlorophenyl)ethyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c21-20-9-5-4-8-18(20)10-13-22-19-11-14-23(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,22H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJPBQZZYDBFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)


![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)


![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)
![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)
